molecular formula C15H16N2O3 B2968465 5-(Benzyloxy)-N-ethyl-2-nitroaniline CAS No. 1266247-03-3

5-(Benzyloxy)-N-ethyl-2-nitroaniline

Cat. No.: B2968465
CAS No.: 1266247-03-3
M. Wt: 272.304
InChI Key: YMDUNSVJPHEFNS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-ethyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a benzyloxy group at the 5-position, an ethyl group at the nitrogen atom, and a nitro group at the 2-position of the aniline ring

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

Future Directions

The future directions for research on “5-(Benzyloxy)-N-ethyl-2-nitroaniline” would likely depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-N-ethyl-2-nitroaniline typically involves the following steps:

    Nitration: The nitration of aniline derivatives is a common method to introduce a nitro group. In this case, nitration of 5-(benzyloxy)-N-ethylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 5-(Benzyloxy)-N-ethyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Comparison with Similar Compounds

    5-(Benzyloxy)-N-methyl-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group.

    5-(Benzyloxy)-N-propyl-2-nitroaniline: Similar structure with a propyl group instead of an ethyl group.

Uniqueness:

    Ethyl Group: The presence of an ethyl group at the nitrogen atom may confer unique steric and electronic properties, affecting the compound’s reactivity and interactions.

    Benzyloxy Group: The benzyloxy group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

N-ethyl-2-nitro-5-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-16-14-10-13(8-9-15(14)17(18)19)20-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDUNSVJPHEFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous solution of 70% ethyl amine (25 mL, 0.315 mol) was added dropwise to a toluene solution (167 mL) of 2,4-difluoronitrobenzene (16.7 g, 0.105 mol) under ice cooling, and the mixture was stirred at 35-40° C. for 2 hours. Water was added to the reaction solution, and toluene extraction was performed, followed by washing with water. The resulting organic layer was concentrated under reduced pressure until reduced to about half (the concentrated solution including a crude product of 5-fluoro-N-ethyl-2-nitroaniline). Benzyl alcohol (21.7 mL, 0.21 mol), tetrabutyl ammonium hydrogen sulfate (3.56 g, 0.01 mmol), potassium carbonate (21.76 g, 0.157 mol), and water (1.7 mL) were added to the resulting solution, and the mixture was heated under reflux for 3 hours. The reaction solution was cooled, and water (84 mL) was added thereto. Thereafter, the mixture was stirred at 70° C. for 1 hour, and stirred under ice cooling for 30 minutes. Next, precipitated crystals were collected by filtration, and the resulting crystals were washed with water, and dried at 50° C., thereby obtaining 17.7 g of a yellow, powdery target compound (yield: 62%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Quantity
21.76 g
Type
reactant
Reaction Step Two
Quantity
3.56 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
84 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

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